

Application Notes and Protocols for ASP5878 Solubility

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Compound of Interest

Compound Name: ASP5878

Cat. No.: B8085365

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Introduction

ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.^{[1][2][3][4][5][6]} Its efficacy in preclinical models of various cancers, including urothelial and hepatocellular carcinoma, makes it a compound of significant interest for cancer research and drug development.^{[2][3][4]} Proper solubilization is a critical first step for any in vitro or in vivo studies. These application notes provide detailed information and protocols for dissolving **ASP5878** in Dimethyl Sulfoxide (DMSO) and a co-solvent system containing PEG300 for preclinical research applications.

Physicochemical Properties of ASP5878

Property	Value	Reference
Chemical Name	4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-2-pyrimidinyl]amino]-1H-pyrazole-1-ethanol	[1]
CAS Number	1453208-66-6	[1][7]
Molecular Formula	C ₁₈ H ₁₉ F ₂ N ₅ O ₄	[1][7]
Molecular Weight	407.4 g/mol	[1]
Appearance	Solid powder	[7]

Solubility Data

The solubility of **ASP5878** can vary based on the solvent, temperature, and purity of the compound and solvent. The following table summarizes the available solubility data.

Solvent/Vehicle	Reported Solubility	Concentration (mM)	Notes
DMSO	Sparingly soluble: 1-10 mg/mL	2.45 - 24.54 mM	General laboratory conditions.[1]
DMSO	≥ 250 mg/mL	≥ 613.69 mM	Use of newly opened, non-hygroscopic DMSO is critical.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	≥ 5.11 mM	Clear solution; suitable for in vivo studies. Saturation unknown.[8]
Acetonitrile	Slightly soluble: 0.1-1 mg/mL	0.25 - 2.45 mM	For reference.[1]

Note on DMSO Solubility Discrepancy: The significant difference in reported DMSO solubility (1-10 mg/mL vs. ≥ 250 mg/mL) may be attributed to several factors. The higher value may be

achievable with assistance from heating or sonication, as is common practice for preparing high-concentration stock solutions.[8] Crucially, DMSO is highly hygroscopic; absorbed water can drastically reduce the solubility of hydrophobic compounds. For achieving maximum solubility, it is imperative to use anhydrous or freshly opened DMSO.[8]

Experimental Protocols

Protocol 1: Preparation of **ASP5878** Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for in vitro assays.

Materials:

- **ASP5878** powder
- Anhydrous or new, unopened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **ASP5878** powder in a sterile tube.
- Solvent Addition: Add the calculated volume of high-quality DMSO to achieve the target concentration (e.g., 10 mM, 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 245.4 μ L of DMSO to 1 mg of **ASP5878** (MW: 407.4 g/mol).
- Dissolution: Vortex the solution vigorously for 1-2 minutes.
- Assisted Dissolution (Optional): If the compound does not fully dissolve, gently warm the solution in a water bath (37°C) for 5-10 minutes or place it in a sonicator bath for a similar duration.[8] Visually inspect for complete dissolution.

- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[\[7\]](#) For short-term storage (days to weeks), 4°C is acceptable.[\[7\]](#)

Protocol 2: Preparation of ASP5878 Formulation for In Vivo Studies

This protocol describes the preparation of a vehicle containing DMSO and PEG300, suitable for oral administration in animal models.[\[8\]](#)

Materials:

- **ASP5878** stock solution in DMSO (e.g., 20.8 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl, sterile)
- Sterile conical tubes

Procedure (for 1 mL final volume):

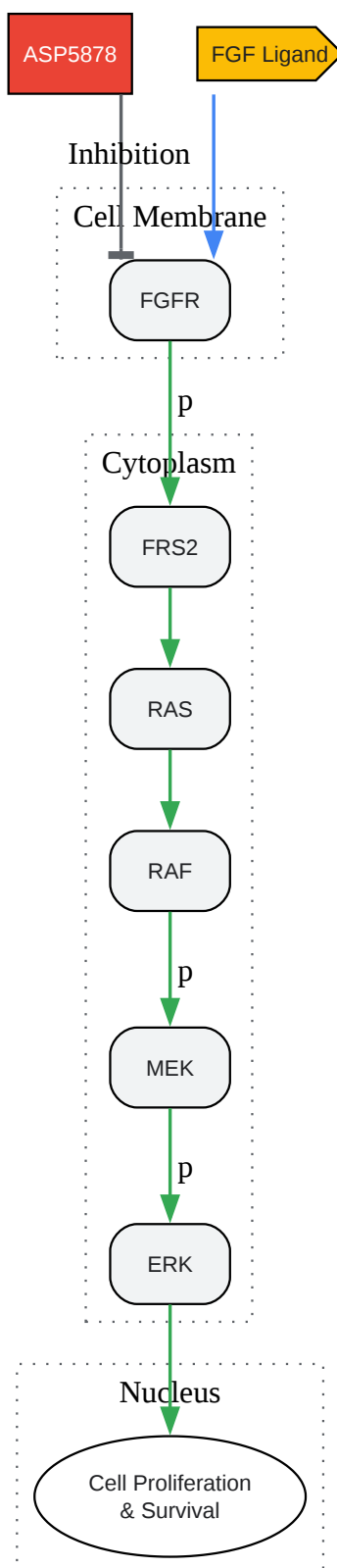
- Prepare Stock: First, prepare a concentrated stock of **ASP5878** in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.
- Add PEG300: In a sterile tube, add 400 µL of PEG300.
- Add DMSO Stock: Add 100 µL of the 20.8 mg/mL **ASP5878** DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is homogeneous.
- Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until a clear, uniform solution is achieved.
- Add Saline: Add 450 µL of sterile saline to the mixture. Vortex one final time. The final solution should be clear.

- Final Concentration: This procedure yields a 1 mL solution containing 2.08 mg of **ASP5878** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

Signaling Pathway

ASP5878 acts by inhibiting the kinase activity of FGFRs. This blocks the phosphorylation of downstream signaling molecules, primarily through the FRS2-RAS-ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[\[2\]](#)[\[3\]](#)[\[9\]](#)

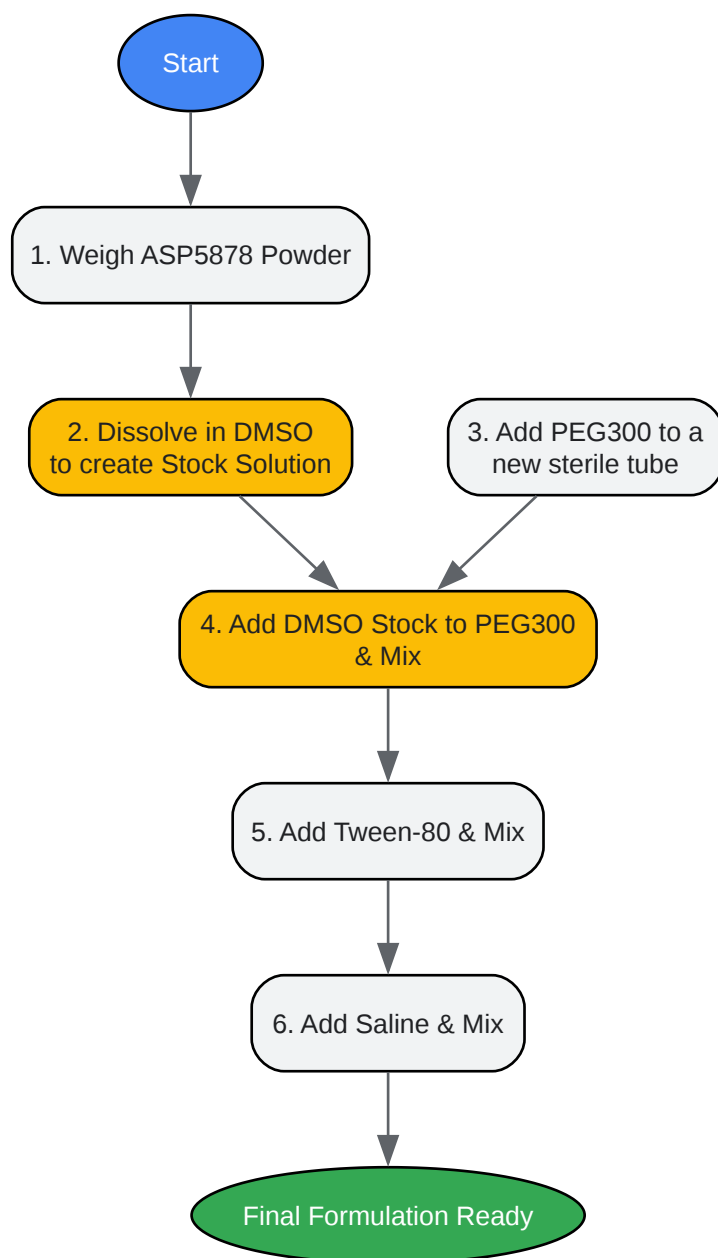


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Caption: **ASP5878** inhibits the FGF/FGFR signaling cascade.

Experimental Workflow

The following diagram illustrates the logical flow for preparing an **ASP5878** formulation for in vivo use.



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Caption: Workflow for preparing an **ASP5878** in vivo formulation.

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